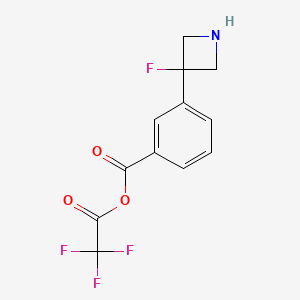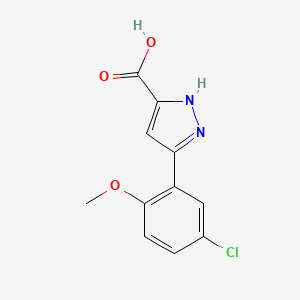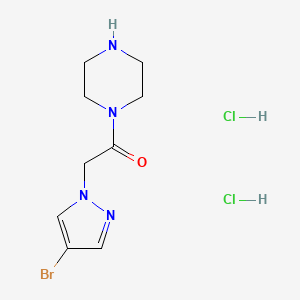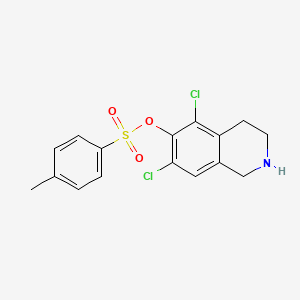![molecular formula C13H16N4O B11816941 3-[(3,5-dimethylpyrazol-1-yl)methyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B11816941.png)
3-[(3,5-dimethylpyrazol-1-yl)methyl]-N'-hydroxybenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3,5-dimethylpyrazol-1-yl)methyl]-N’-hydroxybenzenecarboximidamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring substituted with methyl groups at positions 3 and 5, linked to a benzene ring through a methylene bridge, and further functionalized with a hydroxybenzenecarboximidamide group. The unique structure of this compound makes it a valuable subject for studies in coordination chemistry, catalysis, and potential pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) as a base to facilitate the alkylation reaction . The reaction mixture is refluxed for several hours, followed by cooling to room temperature and subsequent purification steps to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Industrial production may also incorporate continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(3,5-dimethylpyrazol-1-yl)methyl]-N’-hydroxybenzenecarboximidamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the imidamide group to corresponding amines or other reduced forms.
Substitution: The pyrazole ring and benzene ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Copper(II) acetate in methanol is commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, nitrating agents, and other electrophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines or other reduced forms of the imidamide group.
Substitution: Various substituted pyrazole and benzene derivatives.
Applications De Recherche Scientifique
3-[(3,5-dimethylpyrazol-1-yl)methyl]-N’-hydroxybenzenecarboximidamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antitumor and antibacterial activities.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mécanisme D'action
The mechanism of action of 3-[(3,5-dimethylpyrazol-1-yl)methyl]-N’-hydroxybenzenecarboximidamide involves its interaction with metal ions and biological targets. As a ligand, it can coordinate with metal ions to form stable complexes that exhibit catalytic activity. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The specific molecular targets and pathways involved depend on the context of its application, such as catalysis or therapeutic use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethylpyrazole: A precursor and simpler analog with similar pyrazole ring structure.
N’-hydroxybenzenecarboximidamide: Shares the hydroxybenzenecarboximidamide functional group.
Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands: Multidentate ligands with similar structural motifs.
Uniqueness
3-[(3,5-dimethylpyrazol-1-yl)methyl]-N’-hydroxybenzenecarboximidamide is unique due to its combination of a pyrazole ring, methylene bridge, and hydroxybenzenecarboximidamide group. This unique structure allows it to form stable metal complexes with distinct catalytic properties and potential biological activities, setting it apart from simpler analogs and related compounds.
Propriétés
Formule moléculaire |
C13H16N4O |
|---|---|
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
3-[(3,5-dimethylpyrazol-1-yl)methyl]-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C13H16N4O/c1-9-6-10(2)17(15-9)8-11-4-3-5-12(7-11)13(14)16-18/h3-7,18H,8H2,1-2H3,(H2,14,16) |
Clé InChI |
NGBOLHCXGNMUHM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1CC2=CC(=CC=C2)C(=NO)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B11816859.png)

![(2R,4S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-1-carboxylic acid](/img/structure/B11816871.png)

![4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B11816880.png)



![3-Chloro-6-methoxy-N-phenylbenzo[b]thiophene-2-carboxamide](/img/structure/B11816921.png)


![tert-Butyl (3aR,7aR)-5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B11816933.png)


